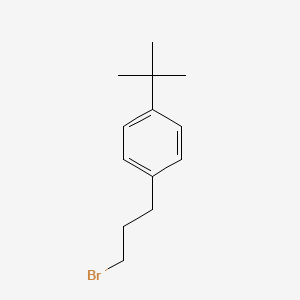

1-(3-Bromopropyl)-4-(tert-butyl)benzene

Description

Significance of Aryl and Alkyl Halides as Synthetic Building Blocks

Among the most versatile of these derivatives are those containing halogen atoms. Both aryl halides (where the halogen is directly attached to the aromatic ring) and alkyl halides (where the halogen is on an aliphatic side chain) serve as pivotal building blocks in synthetic organic chemistry. bldpharm.com Their utility lies in the polarized carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a multitude of classic and modern synthetic methodologies.

Alkyl halides are fundamental substrates for nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for the introduction of a wide variety of functional groups such as amines, alcohols, ethers, and nitriles. They are also precursors for the formation of organometallic reagents, most notably Grignard reagents, which are powerful carbon-based nucleophiles used to form new carbon-carbon bonds by reacting with carbonyl compounds and other electrophiles. bldpharm.com

Aryl halides, while generally less reactive towards traditional nucleophilic substitution, are key players in the realm of transition-metal-catalyzed cross-coupling reactions. jove.com Seminal reactions like the Suzuki, Heck, and Sonogashira couplings utilize aryl halides to form carbon-carbon bonds with exceptional efficiency and selectivity, enabling the construction of complex molecular architectures that were previously difficult to access. jove.com The compound 1-(3-Bromopropyl)-4-(tert-butyl)benzene is an interesting case as it possesses an alkyl halide, making it a valuable intermediate for a range of synthetic transformations.

Role of the tert-Butyl Group in Aromatic System Reactivity and Steric Control

The tert-butyl group, a bulky substituent composed of three methyl groups attached to a central carbon, exerts a profound influence on the properties and reactivity of the aromatic ring to which it is attached. Its primary effects are twofold: steric hindrance and electronic modification.

Sterically, the sheer size of the tert-butyl group can direct the course of a reaction by physically blocking access to adjacent positions on the aromatic ring. In electrophilic aromatic substitution reactions, this steric hindrance often disfavors substitution at the ortho positions, leading to a higher proportion of the para-substituted product. This can be a valuable tool for controlling regioselectivity in synthesis. Furthermore, the bulkiness of the tert-butyl group can be exploited to create specific molecular conformations and to shield reactive functional groups from unwanted interactions. jove.com

Electronically, the tert-butyl group is considered to be a weak electron-donating group through induction. This electron-donating nature slightly activates the benzene (B151609) ring towards electrophilic aromatic substitution, making it more reactive than benzene itself. However, this activating effect is often modulated by the steric effects mentioned above. In the context of this compound, the tert-butyl group can influence the reactivity of the aromatic ring and provide steric bulk that may be advantageous in the design of larger molecules.

Overview of this compound as a Research Target

This compound, with the CAS number 141499-24-3, is a bifunctional organic molecule that holds potential as a versatile building block in organic synthesis. virginia.edu Its structure incorporates a 4-tert-butylphenyl group attached to a three-carbon chain terminating in a bromine atom. This combination of a sterically demanding aromatic moiety and a reactive primary alkyl bromide makes it an interesting target for synthetic chemists.

The presence of the primary alkyl bromide allows for a range of transformations, including nucleophilic substitutions to introduce various functional groups and the formation of a Grignard reagent for carbon-carbon bond formation. The 4-tert-butylphenyl group, in turn, can be used to introduce a bulky, lipophilic substituent into a target molecule, which can be desirable in medicinal chemistry for modulating pharmacokinetic properties or in materials science for influencing solid-state packing and solubility. researchgate.net While extensive research specifically detailing the synthesis and applications of this compound is not widely available in the public domain, its potential as a synthetic intermediate can be inferred from the well-established chemistry of its constituent functional groups. The following sections will delve into the plausible synthetic routes to this compound, its predicted physicochemical and spectroscopic properties, and its potential applications as a research chemical.

Physicochemical and Spectroscopic Data of this compound

While experimental data for this compound is not readily found in peer-reviewed literature, its physicochemical properties and spectroscopic data can be predicted based on its structure and by comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₉Br |

| Molecular Weight | 255.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 250 °C (estimated) |

| Density | ~1.15 g/cm³ (estimated) |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., diethyl ether, dichloromethane, hexanes) |

Spectroscopic Data (Predicted)

The predicted spectroscopic data provides a fingerprint for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the protons of the tert-butyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.32 | Doublet | 2H | Ar-H (ortho to tert-butyl) |

| ~ 7.15 | Doublet | 2H | Ar-H (ortho to propyl) |

| ~ 3.40 | Triplet | 2H | -CH₂-Br |

| ~ 2.78 | Triplet | 2H | Ar-CH₂- |

| ~ 2.15 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| 1.31 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the propyl chain carbons, and the carbons of the tert-butyl group.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149.0 | Ar-C (quaternary, attached to tert-butyl) |

| ~ 138.0 | Ar-C (quaternary, attached to propyl) |

| ~ 128.2 | Ar-CH (ortho to propyl) |

| ~ 125.5 | Ar-CH (ortho to tert-butyl) |

| ~ 34.5 | Ar-C H₂- |

| ~ 34.4 | -C (CH₃)₃ |

| ~ 33.5 | -CH₂-Br |

| ~ 32.8 | -CH₂-C H₂-CH₂- |

| ~ 31.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the C-Br bond.

Table 4: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2960 | Strong | Aliphatic C-H stretch (from tert-butyl and propyl) |

| ~ 1610, 1510 | Medium | Aromatic C=C stretching |

| ~ 830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

| ~ 650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Description |

| 254/256 | [C₁₃H₁₉Br]⁺ | Molecular ion peak (showing isotopic pattern for Br) |

| 240/242 | [C₁₂H₁₆Br]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| 175 | [C₁₃H₁₉]⁺ | Loss of a bromine radical (•Br) |

| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage to form the tert-butylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (common in alkylbenzenes) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Synthetic Approaches and Research Findings

A plausible and efficient synthesis of this compound would likely start from a commercially available or easily synthesized precursor, 3-(4-tert-butylphenyl)propan-1-ol. This alcohol can be readily converted to the desired alkyl bromide through standard bromination procedures.

A common method for this transformation is the use of phosphorus tribromide (PBr₃). In this reaction, the alcohol is treated with PBr₃, typically in a non-polar solvent like diethyl ether or dichloromethane, often at reduced temperatures to control the reaction's exothermicity. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an SN2 reaction to yield the final product.

Alternatively, the Appel reaction provides another route to this compound from the corresponding alcohol. This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). The reaction proceeds through a phosphonium (B103445) salt intermediate, which is then displaced by the bromide ion.

While specific research detailing the use of this compound is limited, its utility as a synthetic intermediate can be projected from the known reactivity of similar compounds. The primary alkyl bromide functionality makes it an excellent substrate for a variety of nucleophilic substitution reactions. For instance, it can be reacted with sodium azide (B81097) to introduce an azido (B1232118) group, which can then be reduced to a primary amine. Reaction with sodium cyanide would yield the corresponding nitrile, a versatile precursor for carboxylic acids, amides, and amines.

Furthermore, this compound can be used to form a Grignard reagent by reacting it with magnesium metal in an ethereal solvent. bldpharm.com The resulting organometallic compound, (3-(4-tert-butylphenyl)propyl)magnesium bromide, would be a potent nucleophile capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds and construct more complex molecular frameworks.

Structure

3D Structure

Properties

Molecular Formula |

C13H19Br |

|---|---|

Molecular Weight |

255.19 g/mol |

IUPAC Name |

1-(3-bromopropyl)-4-tert-butylbenzene |

InChI |

InChI=1S/C13H19Br/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

AFGHTFUDADGIPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCCBr |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 3 Bromopropyl 4 Tert Butyl Benzene

Nucleophilic Substitution Reactions at the Propyl Bromide Moiety

The carbon-bromine bond in the propyl chain is polarized, with the carbon atom bearing a partial positive charge, rendering it susceptible to attack by nucleophiles. This reactivity is the basis for its participation in nucleophilic substitution reactions, primarily following an Sₙ2 mechanism.

Intermolecular Sₙ2 Reactions with Various Nucleophiles

1-(3-Bromopropyl)-4-(tert-butyl)benzene readily undergoes intermolecular Sₙ2 reactions with a range of nucleophiles. In these reactions, a nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The reaction proceeds with an inversion of stereochemistry if the carbon were chiral, and its rate is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Common nucleophiles that can be employed include alkoxides, cyanides, azides, and amines, leading to the formation of ethers, nitriles, alkyl azides, and substituted amines, respectively. These reactions are fundamental for elongating carbon chains or introducing new functional groups.

Table 1: Examples of Intermolecular Sₙ2 Reactions

| Nucleophile | Reagent Example | Product Class | Product Structure |

|---|---|---|---|

| Hydroxide | NaOH | Primary Alcohol | 3-(4-(tert-butyl)phenyl)propan-1-ol |

| Alkoxide | NaOCH₂CH₃ | Ether | 1-(3-Ethoxypropyl)-4-(tert-butyl)benzene |

| Cyanide | NaCN | Nitrile | 4-(4-(tert-butyl)phenyl)butanenitrile |

| Azide (B81097) | NaN₃ | Alkyl Azide | 1-(3-Azidopropyl)-4-(tert-butyl)benzene |

| Amine | NH(CH₃)₂ | Tertiary Amine | 3-(4-(tert-butyl)phenyl)-N,N-dimethylpropan-1-amine |

Intramolecular Cyclization Pathways (e.g., Imidazole (B134444) Derivatization)

While the prompt mentions intramolecular cyclization, the primary reaction with heterocycles like imidazole is typically an intermolecular N-alkylation. Imidazole, a five-membered aromatic heterocycle, can act as a nucleophile. imp.kiev.uachemrxiv.org The reaction of this compound with imidazole, typically in the presence of a base, results in the formation of an N-alkylated imidazole derivative. imp.kiev.ua This reaction proceeds via an Sₙ2 mechanism where one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbon of the propyl bromide moiety. researchgate.net

The synthesis of these derivatives is significant as the imidazole nucleus is a core structure in many biologically active compounds and is widely used in medicinal chemistry. imp.kiev.uachemrxiv.orgresearchgate.netnih.gov The general scheme involves refluxing the alkyl halide with imidazole in a suitable solvent like tetrahydrofuran (B95107) (THF). google.com

Should the molecule contain another nucleophilic group positioned appropriately after the initial alkylation, a subsequent intramolecular cyclization could occur to form a fused ring system. For instance, if the starting material were modified to contain a nucleophile at the ortho position of the benzene (B151609) ring, the newly introduced propyl-imidazole chain could potentially cyclize. However, the primary and most direct reaction of this compound itself is intermolecular alkylation.

Organometallic Transformations

The carbon-bromine bond in this compound allows for the generation of highly reactive organometallic intermediates. These transformations reverse the polarity (umpolung) of the carbon atom, turning it from an electrophile into a potent nucleophile.

Formation and Reactivity of Grignard Reagents

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (3-(4-(tert-butyl)phenyl)propyl)magnesium bromide. adichemistry.comalfredstate.edulibretexts.org This is an oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.comalfredstate.edu The resulting organomagnesium compound is a powerful nucleophile and a strong base. mnstate.eduwikipedia.org

Due to their high reactivity, Grignard reagents must be prepared under anhydrous conditions to prevent quenching by protic solvents like water or alcohols. mnstate.eduyoutube.com The reactivity of the Grignard reagent is centered on the highly polarized carbon-magnesium bond, which behaves like a carbanion. youtube.com This nucleophilic carbon readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds. adichemistry.comwisc.edu These reactions are fundamental for synthesizing alcohols with varying degrees of substitution. adichemistry.com

Table 2: Reactivity of (3-(4-(tert-butyl)phenyl)propyl)magnesium bromide

| Electrophile | Product after Acidic Workup | Product Class |

|---|---|---|

| Formaldehyde (CH₂O) | 4-(4-(tert-butyl)phenyl)butan-1-ol | Primary Alcohol |

| Aldehyde (R'CHO) | 1-(Alkyl/Aryl)-4-(4-(tert-butyl)phenyl)butan-1-ol | Secondary Alcohol |

| Ketone (R'COR'') | 1-(Alkyl/Aryl)-1-(alkyl/aryl)-4-(4-(tert-butyl)phenyl)butan-1-ol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | 4-(4-(tert-butyl)phenyl)butanoic acid | Carboxylic Acid |

Generation and Utility of Organolithium Reagents

Organolithium reagents can be generated from this compound, typically through a lithium-halogen exchange reaction. wikipedia.org This method involves treating the alkyl bromide with a commercially available alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ether or hydrocarbon solvent. wikipedia.orgresearchgate.netmasterorganicchemistry.com The reaction is generally fast and efficient. wikipedia.org An alternative, though less common in modern synthesis, is the direct reaction with lithium metal. libretexts.orgmasterorganicchemistry.com

The resulting organolithium species, (3-(4-(tert-butyl)phenyl)propyl)lithium, is an even stronger nucleophile and base than the corresponding Grignard reagent due to the greater ionic character of the C-Li bond. wikipedia.org This enhanced reactivity makes them highly valuable in organic synthesis for forming C-C bonds, but also necessitates strict anhydrous and inert atmosphere conditions. uniurb.itsigmaaldrich.com They react readily with a wide array of electrophiles in a manner similar to Grignard reagents.

Table 3: Selected Reactions of (3-(4-(tert-butyl)phenyl)propyl)lithium

| Electrophile | Product | Product Class |

|---|---|---|

| Ketone (e.g., Acetone) | 2-Methyl-5-(4-(tert-butyl)phenyl)pentan-2-ol | Tertiary Alcohol |

| Isocyanate (R'NCO) | N-(Alkyl/Aryl)-4-(4-(tert-butyl)phenyl)butanamide | Amide |

| Epoxide (e.g., Ethylene Oxide) | 5-(4-(tert-butyl)phenyl)pentan-1-ol | Primary Alcohol |

Preparation of Organoboron Reagents (e.g., Boronic Acids, Boronic Esters)

Organoboron reagents, particularly boronic acids and their esters, are versatile intermediates in organic synthesis, most famously used in Suzuki cross-coupling reactions. chemicalbook.com A common and effective method for preparing the boronic acid derivative, 3-(4-(tert-butyl)phenyl)propylboronic acid, involves the use of the corresponding organometallic precursor.

The synthesis is typically achieved by reacting either the Grignard or the organolithium reagent of this compound with a boron electrophile, such as trimethyl borate (B1201080) [B(OMe)₃] or triisopropyl borate, at low temperature. chemicalbook.com This step forms a boronate ester intermediate. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired boronic acid. chemicalbook.com The tert-butyl group on the phenyl ring is compatible with this reaction sequence. The resulting boronic acid is a key building block for creating new carbon-carbon bonds with aryl or vinyl halides under palladium catalysis. nbinno.com

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The C(sp³)-Br bond in this compound is a suitable electrophilic partner for a variety of these transformations.

While traditionally the domain of aryl and vinyl halides, palladium-catalyzed cross-coupling reactions have been extended to include alkyl electrophiles. The key challenge in using alkyl halides is the competition between the desired cross-coupling pathway and undesired side reactions like β-hydride elimination.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron species with an organohalide. fishersci.se The coupling of primary alkyl bromides like this compound with aryl or vinyl boronic acids is achievable with modern catalyst systems. researchgate.net These systems often employ bulky, electron-rich phosphine (B1218219) ligands that promote the difficult oxidative addition of the C(sp³)-Br bond to the Pd(0) center and facilitate the subsequent transmetalation and reductive elimination steps while suppressing β-hydride elimination. fishersci.senih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene. organic-chemistry.org The intermolecular Heck reaction of unactivated primary alkyl halides has been a significant challenge. However, recent advances have demonstrated that catalyst systems, for example using dppf as a ligand, can facilitate the coupling of primary alkyl bromides with aromatic olefins. rsc.org The mechanism is proposed to involve a single electron transfer (SET) from the Pd(0) complex to the alkyl bromide, generating an alkyl radical, which then engages in the catalytic cycle. rsc.org For this compound, this would lead to the formation of a new carbon-carbon bond at the terminus of the propyl chain.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The direct Sonogashira coupling of unactivated alkyl halides is less common than for sp² centers. However, variations and alternative catalysts have been explored. For instance, nickel-catalyzed Sonogashira couplings have been developed that successfully couple non-activated alkyl halides with alkynes, indicating a potential pathway for substrates like this compound. wikipedia.org

Nickel catalysis offers a powerful alternative to palladium for coupling reactions, particularly for challenging substrates like alkyl halides. rsc.org Nickel's ability to readily access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) opens up unique mechanistic pathways. In reductive coupling strategies, a stoichiometric reductant (e.g., Mn or Zn powder) is used to drive the catalytic cycle. rsc.orgacs.org

These methods are highly effective for forming C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds from primary alkyl bromides. The reaction of this compound could be envisioned with various electrophilic partners under these conditions. For example, nickel-catalyzed protocols have been developed for the reductive coupling of unactivated alkyl bromides with aliphatic aldehydes, aryl bromides, and chlorosilanes. rsc.orgacs.orgacs.org The mechanism often involves the formation of an alkylnickel intermediate, which can be generated via oxidative addition of the C-Br bond to a Ni(0) species or through radical pathways involving a Ni(I) intermediate. rsc.org

Below is a table summarizing representative conditions for nickel-catalyzed reductive couplings of primary alkyl bromides with different partners, analogous to the potential reactivity of this compound.

| Alkyl Bromide Partner | Coupling Partner | Catalyst System | Reductant/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Primary Alkyl Bromide | Aliphatic Aldehyde | NiBr₂·glyme / Bioxazoline ligand | Mn, TMSCl, 1,5-hexadiene | Silyl-protected secondary alcohol | rsc.org |

| Primary Alkyl Bromide | Aryl Bromide | NiCl₂·glyme / dtbbpy | Zn, LiBr | Alkylated Arene | acs.org |

| Primary Alkyl Bromide | Chlorosilane | NiCl₂·DME / dcypt | Zn, LiCl | Organosilane | acs.org |

Cross-electrophile coupling is a type of reductive coupling that pairs two different electrophiles, such as an alkyl halide and an aryl halide, in the presence of a catalyst and a stoichiometric reductant. acs.org This approach avoids the pre-formation of sensitive organometallic nucleophiles. Nickel catalysis has been particularly successful in this area. nih.gov

For this compound, a cross-electrophile coupling with an aryl bromide would yield a 1-aryl-3-(4-tert-butylphenyl)propane derivative. The key to success in these reactions is achieving chemoselectivity, where the catalyst system preferentially activates and couples the two different halides rather than promoting homocoupling of either partner. This is often achieved by exploiting the different rates of oxidative addition of the C(sp³)-Br and C(sp²)-Br bonds to the nickel center.

The proposed mechanism often starts with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov Oxidative addition of the more reactive aryl bromide forms an aryl-Ni(II) intermediate. Concurrently, the alkyl bromide can be activated, possibly forming an alkyl radical, which then combines with the nickel complex to generate an aryl-alkyl-Ni(III) species. Reductive elimination then furnishes the desired C(sp²)-C(sp³) coupled product and a Ni(I) species, which continues the catalytic cycle. nih.gov

The following table presents examples of nickel-catalyzed cross-electrophile coupling between primary alkyl bromides and aryl bromides.

| Aryl Bromide Substrate | Primary Alkyl Bromide Substrate | Catalyst / Ligand | Reductant / Additive | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxycarbonylbromobenzene | 1-Bromopentane | NiBr₂ / Spiro-bidentate-pyox | Mn / LiCl | 81 | nih.gov |

| 4-Acetylbromobenzene | 1-Bromohexane | NiBr₂ / Spiro-bidentate-pyox | Mn / LiCl | 85 | nih.gov |

| 4-Cyanobromobenzene | 1-Bromooctane | NiCl₂·glyme / dtbbpy | Zn / LiBr | 88 | acs.org |

| 3-Bromopyridine | 1-Bromopentane | NiCl₂·glyme / dtbbpy | Zn / LiBr | 91 | acs.org |

Radical Reactions Involving the Propyl Bromide

The C-Br bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. This transformation is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating or photolysis. libretexts.orglibretexts.org

A common and synthetically useful reaction is the reductive dehalogenation using tributyltin hydride (Bu₃SnH). libretexts.org In this chain reaction, the initiating radical (from AIBN) abstracts a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•). This tin radical then abstracts the bromine atom from this compound to form the 3-(4-tert-butylphenyl)propyl radical and tributyltin bromide. libretexts.org The alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final reduced product, 1-propyl-4-tert-butylbenzene, and regenerate the Bu₃Sn• radical to propagate the chain. libretexts.org

Once formed, the 3-(4-tert-butylphenyl)propyl radical is a versatile intermediate that can participate in a variety of other transformations beyond simple reduction, including:

Intermolecular Addition: The radical can add across the double or triple bond of a suitable acceptor molecule (e.g., an electron-deficient alkene like acrylonitrile (B1666552) or an acrylate (B77674) ester). This forms a new C-C bond and a new radical, which is then typically quenched by a hydrogen atom donor like Bu₃SnH.

Intramolecular Cyclization (Radical Cyclization): If the substrate were modified to contain an appropriately positioned unsaturated group (e.g., an alkene or alkyne), the generated radical could undergo an intramolecular cyclization to form a cyclic product. For the 3-(4-tert-butylphenyl)propyl radical itself, this pathway is not available without further modification of the aromatic ring.

Stereochemical Aspects of Reactions Involving the Propyl Chain

The starting material, this compound, is an achiral molecule as it contains no stereocenters and possesses a plane of symmetry. Stereochemical considerations become relevant only when a reaction introduces one or more stereocenters into the molecule.

Several hypothetical scenarios can illustrate this point:

Nucleophilic Substitution: If the bromide is displaced via an Sₙ2 reaction by a chiral, non-racemic nucleophile, the product would be a single diastereomer. However, the stereochemistry would be derived from the incoming nucleophile, not from the substrate itself.

Radical Addition to a Prochiral Alkene: If the 3-(4-tert-butylphenyl)propyl radical, generated as described in section 3.4, were to add to a prochiral alkene (e.g., monosubstituted or 1,1-disubstituted), a new stereocenter would be created at the carbon atom of the alkene that forms the new bond with the radical. In the absence of any chiral control (e.g., a chiral catalyst or auxiliary), this reaction would produce a racemic mixture of the two possible enantiomers.

Functionalization at the α- or β-positions: Reactions that lead to functionalization at the carbon atoms alpha or beta to the aromatic ring could potentially create stereocenters. For example, an elimination reaction to form 1-(prop-1-en-1-yl)-4-(tert-butyl)benzene, followed by a stereoselective addition reaction across the double bond (e.g., asymmetric hydrogenation or dihydroxylation), would lead to the formation of chiral products. The stereochemical outcome would be dictated by the specific reagents and catalysts used in the addition step.

Applications of 1 3 Bromopropyl 4 Tert Butyl Benzene As a Synthetic Intermediate

Elaboration into Advanced Organic Frameworks

The unique structure of 1-(3-bromopropyl)-4-(tert-butyl)benzene makes it a valuable building block for the synthesis of intricate organic structures, including polyfunctionalized aromatic compounds and complex macrocyclic and heterocyclic systems.

The bromopropyl chain of this compound serves as a key functional handle for introducing the 4-(tert-butyl)phenylpropyl moiety onto other aromatic systems through reactions such as Friedel-Crafts alkylation. chemcess.comlibretexts.orglibretexts.org In a typical Friedel-Crafts reaction, an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a new carbon-carbon bond. cerritos.edu

The reaction proceeds via the formation of a carbocation intermediate from the alkyl halide, which then acts as an electrophile and attacks the electron-rich aromatic ring. libretexts.org The tert-butyl group on the benzene (B151609) ring of this compound influences the electronic properties and provides steric hindrance, which can direct the regioselectivity of subsequent reactions. nbinno.com

An illustrative reaction is the alkylation of a generic aromatic compound, Ar-H, with this compound:

Ar-H + Br-(CH₂)₃-C₆H₄-C(CH₃)₃ --(AlCl₃)--> Ar-(CH₂)₃-C₆H₄-C(CH₃)₃ + HBr

This reaction allows for the covalent linking of the 4-(tert-butyl)phenylpropyl group to a variety of aromatic cores, leading to the formation of more complex and polyfunctionalized aromatic structures. The products of such reactions can be precursors to a diverse range of molecules with applications in materials science and medicinal chemistry.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Aromatic Compound (Ar-H) | This compound | AlCl₃ | Ar-(CH₂)₃-C₆H₄-C(CH₃)₃ | Friedel-Crafts Alkylation |

| Benzene | This compound | AlCl₃ | 1-Phenyl-3-(4-tert-butylphenyl)propane | Friedel-Crafts Alkylation |

| Toluene | This compound | AlCl₃ | 1-(Methylphenyl)-3-(4-tert-butylphenyl)propane | Friedel-Crafts Alkylation |

The reactivity of the bromopropyl group makes this compound a valuable component in the synthesis of macrocycles and heterocycles.

Macrocyclic Systems: Macrocycles are large ring structures that are of significant interest in drug discovery and materials science. nih.gov The synthesis of macrocycles often involves the cyclization of a linear precursor. This compound can be incorporated as a linker in such precursors. For instance, a strategy for macrocycle synthesis involves the sequential coupling of three building blocks, where one of the components could be a molecule like this compound, which acts as an electrophile in alkylation reactions to close the macrocyclic ring. nih.gov

Heterocyclic Systems: Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. copbela.org The bromopropyl group of this compound can react with dinucleophiles to form heterocyclic rings. For example, reaction with a primary amine containing another nucleophilic group (e.g., a thiol or hydroxyl) could lead to the formation of a nitrogen-containing heterocycle.

A plausible synthetic route to a tetrahydroquinoline derivative is shown below:

R-NH₂ + Br-(CH₂)₃-C₆H₄-C(CH₃)₃ --> R-NH-(CH₂)₃-C₆H₄-C(CH₃)₃ --(Intramolecular Cyclization)--> Tetrahydroquinoline derivative

The initial step is a nucleophilic substitution of the bromide by the amine. The resulting secondary amine can then undergo an intramolecular cyclization, such as a Friedel-Crafts type reaction, to form the heterocyclic ring. The specific conditions for the cyclization would depend on the nature of the R group and the aromatic ring.

| Starting Material 1 | Starting Material 2 | Product Type | Potential Application |

| Diamine | This compound | N-containing Macrocycle | Host-Guest Chemistry |

| Amino-thiol | This compound | Thiazine derivative | Bioactive Compound |

| Amino-phenol | This compound | Benzoxazepine derivative | Pharmaceutical Intermediate |

Utility in Materials Science Precursor Synthesis

The incorporation of the 4-(tert-butyl)phenylpropyl moiety into polymers and liquid crystals can be achieved using this compound as a precursor. The tert-butyl group is known to enhance solubility in organic solvents and provide steric bulk, which can be beneficial in tuning the properties of materials. nbinno.com

In the synthesis of polymers, the bromopropyl group can serve as a reactive site for polymerization. For example, it could be converted to a polymerizable group, such as a vinyl or an acrylate (B77674) group, or it could be used in polycondensation reactions with suitable difunctional monomers.

For liquid crystals, the rigid 4-(tert-butyl)phenyl group can act as a mesogenic core, while the propyl chain provides flexibility. colorado.edu The bromo- functionality allows for the attachment of this unit to other molecular fragments to create larger, more complex liquid crystalline molecules. The synthesis of such molecules often involves multiple steps, and the reactivity of the bromopropyl group makes it a useful building block in this context. nih.govmdpi.com

Precursor in Bioactive Molecule Synthesis (e.g., Pharmaceutical Intermediates)

The 4-(tert-butyl)phenylpropyl scaffold is a structural motif found in some biologically active compounds. The use of this compound as a starting material allows for the efficient introduction of this group into potential drug candidates. The bromopropyl chain can be readily functionalized by reaction with various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.

For example, the reaction with a primary or secondary amine can lead to the formation of an amino derivative, which is a common functional group in many pharmaceuticals. The resulting secondary or tertiary amine can then be further modified to build up the desired molecular complexity.

R₂NH + Br-(CH₂)₃-C₆H₄-C(CH₃)₃ --> R₂N-(CH₂)₃-C₆H₄-C(CH₃)₃ + HBr

This reaction is a straightforward nucleophilic substitution that provides access to a variety of derivatives. The choice of the amine (R₂NH) determines the final properties of the molecule and its potential biological activity.

| Nucleophile | Product Functional Group | Potential Therapeutic Area |

| Primary Amine | Secondary Amine | CNS disorders, Cardiovascular diseases |

| Secondary Amine | Tertiary Amine | Antihistamines, Antidepressants |

| Phenol | Ether | Anesthetics, Analgesics |

| Thiol | Thioether | Anti-inflammatory, Anticancer |

Design and Synthesis of Molecular Probes

Molecular probes are essential tools in biomedical research and diagnostics. They are molecules designed to interact with a specific biological target and produce a detectable signal. This compound can serve as a precursor for the synthesis of such probes, particularly radiolabeled probes for use in positron emission tomography (PET). nih.gov

PET is a non-invasive imaging technique that uses radiotracers to visualize and measure metabolic processes in the body. A common strategy for preparing PET tracers is to label a bioactive molecule with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The bromo- group in this compound can be displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction to produce the corresponding ¹⁸F-labeled compound.

Br-(CH₂)₃-C₆H₄-C(CH₃)₃ + [¹⁸F]F⁻ --> [¹⁸F]F-(CH₂)₃-C₆H₄-C(CH₃)₃ + Br⁻

The resulting radiolabeled molecule can then be used as a molecular probe, provided that the 4-(tert-butyl)phenylpropyl moiety has affinity for a biological target of interest. The tert-butyl group can influence the lipophilicity of the probe, which is an important factor for its pharmacokinetic properties, such as its ability to cross the blood-brain barrier. nih.gov

Advanced Spectroscopic and Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(3-bromopropyl)-4-(tert-butyl)benzene, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a set of two doublets, characteristic of an AA'BB' spin system, in the range of δ 7.1-7.4 ppm. The protons closer to the electron-donating tert-butyl group would be more shielded (upfield), while those closer to the propyl chain would be slightly deshielded (downfield).

The aliphatic portion of the molecule gives rise to three distinct signals. The nine equivalent protons of the tert-butyl group produce a sharp singlet at approximately δ 1.3 ppm. The propyl chain protons appear as multiplets: a triplet around δ 3.4 ppm for the two protons on the carbon adjacent to the bromine atom (–CH₂Br), a triplet around δ 2.8 ppm for the two benzylic protons (Ar–CH₂–), and a multiplet (typically a pentet or quintet) around δ 2.1 ppm for the central methylene (B1212753) group (–CH₂–). The integration of these signals would correspond to a proton ratio of 4:9:2:2:2 for the aromatic, tert-butyl, and propyl chain protons, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each non-equivalent carbon atom. For this compound, the aromatic region would display four distinct signals. The carbon atom bearing the tert-butyl group is expected around δ 149 ppm, while the carbon attached to the propyl chain would appear near δ 138 ppm. The two sets of equivalent aromatic CH carbons would resonate at approximately δ 128 ppm and δ 125 ppm.

In the aliphatic region, the quaternary carbon of the tert-butyl group gives a signal around δ 34 ppm, and its three equivalent methyl carbons produce a strong signal near δ 31 ppm. The three carbons of the propyl chain would be observed at distinct chemical shifts: the benzylic carbon (Ar–C H₂) around δ 34-35 ppm, the central carbon (–C H₂–) near δ 32-33 ppm, and the carbon bonded to the bromine atom (–C H₂Br) further downfield, typically around δ 33-34 ppm, due to the electronegativity of the bromine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of analogous compounds such as (3-bromopropyl)benzene (B42933) and 1-bromo-4-tert-butylbenzene.

| Assignment | Predicted ¹H NMR Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (δ, ppm) |

|---|---|---|---|

| Ar-H (ortho to t-Bu) | ~7.35 | d (Doublet) | ~125.5 |

| Ar-H (ortho to propyl) | ~7.15 | d (Doublet) | ~128.3 |

| Ar-C (ipso to t-Bu) | - | - | ~149.1 |

| Ar-C (ipso to propyl) | - | - | ~138.2 |

| -C(CH₃)₃ | ~1.31 | s (Singlet) | ~34.4 (Quaternary C) |

| -C(CH₃)₃ | ~1.31 | s (Singlet) | ~31.4 (Methyl C) |

| Ar-CH₂- | ~2.78 | t (Triplet) | ~34.6 |

| -CH₂-CH₂-CH₂Br | ~2.15 | p (Pentet) | ~32.8 |

| -CH₂Br | ~3.40 | t (Triplet) | ~33.5 |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for the unambiguous confirmation of the molecular formula of this compound, which is C₁₃H₁₉Br. This technique measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). The theoretical exact mass of the compound can be calculated, and the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 m/z units. HRMS analysis would confirm that the measured isotopic masses match the calculated values for C₁₃H₁₉⁷⁹Br and C₁₃H₁₉⁸¹Br, providing definitive evidence of the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing reaction mixtures or assessing the purity of the final product. A reversed-phase LC method, perhaps using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would effectively separate this compound from starting materials, by-products, and other impurities. The mass spectrometer detector would then provide mass information for each separated component. In the mass spectrum, the compound would show its characteristic molecular ion peaks at m/z 254 and 256. Common fragmentation patterns observed would likely include the loss of the bromine atom to give a fragment at m/z 175, and cleavage of the propyl chain, leading to the formation of a stable tert-butylbenzyl cation at m/z 147 or a tropylium-like ion at m/z 119.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₉⁷⁹Br | 254.067 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺ | C₁₃H₁₉⁸¹Br | 256.065 | Molecular ion with ⁸¹Br isotope |

| [M-Br]⁺ | C₁₃H₁₉ | 175.149 | Loss of bromine radical |

| [M-C₃H₆Br]⁺ | C₁₀H₁₃ | 133.102 | Formation of tert-butylphenyl cation |

| [M-C₄H₉]⁺ | C₉H₁₀Br | 197.999 | Loss of tert-butyl group |

Chromatographic Separations for Reaction Monitoring and Purification (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for both monitoring the progress of the synthesis of this compound and for its subsequent purification.

Reaction Monitoring and Purification

Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), the disappearance of starting materials and the appearance of the product spot can be visualized. For purification on a larger scale, flash column chromatography using silica gel is a standard method. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical purity assessment and preparative purification. A typical analytical method would involve a reversed-phase C18 column with a UV detector set to a wavelength where the benzene ring absorbs, such as 254 nm. A gradient elution with acetonitrile and water would likely provide excellent separation of the target compound from related substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. lcms.cz It is used to separate components of a mixture and identify them based on their retention time and mass spectrum. jeol.com For reaction monitoring, small aliquots of the reaction mixture can be analyzed to determine the relative amounts of reactants and products. For purity analysis of the final product, GC-MS can detect and help identify even trace-level impurities. A typical GC method would employ a non-polar capillary column (e.g., DB-5ms) with a temperature program that starts at a low temperature and ramps up to ensure the separation of components with different boiling points. lcms.cz The mass spectrometer provides definitive identification of the peaks based on their fragmentation patterns. jeol.com

Infrared and Ultraviolet-Visible Spectroscopy for Structural Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). The aliphatic C-H stretching vibrations from the propyl and tert-butyl groups would appear just below 3000 cm⁻¹ (in the 2850-2960 cm⁻¹ region).

The presence of the benzene ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A key feature for a 1,4-disubstituted (para) benzene ring is a strong C-H out-of-plane bending vibration in the 800-840 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzene ring. Substituted benzenes typically exhibit characteristic absorption bands. The spectrum of this compound in a solvent like ethanol (B145695) or hexane (B92381) is expected to show a strong absorption band (the E-band) below 220 nm and a weaker, fine-structured band (the B-band) around 255-275 nm. nist.gov The alkyl substituents (tert-butyl and bromopropyl) on the benzene ring are known to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. nist.gov

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Expected Absorption | Assignment |

|---|---|---|

| Infrared (IR) | 3100-3020 cm⁻¹ | Aromatic C-H Stretch |

| 2960-2850 cm⁻¹ | Aliphatic C-H Stretch | |

| ~1610, 1510 cm⁻¹ | Aromatic C=C Stretch | |

| 840-800 cm⁻¹ | Para-disubstituted C-H Bend | |

| 600-500 cm⁻¹ | C-Br Stretch | |

| UV-Visible (UV-Vis) | ~220 nm (E-band) | π → π* transition |

| ~265-275 nm (B-band) | π → π* transition (benzenoid) |

Computational and Theoretical Chemistry Studies of 1 3 Bromopropyl 4 Tert Butyl Benzene

Computational and theoretical chemistry provide powerful tools for understanding the structure, reactivity, and properties of molecules like 1-(3-Bromopropyl)-4-(tert-butyl)benzene at an atomic level. These methods allow for the exploration of chemical phenomena that can be difficult or costly to study experimentally.

Future Research Directions and Synthetic Innovations

Development of Novel Catalytic Methods for Selective Transformations

The presence of a primary alkyl bromide in 1-(3-bromopropyl)-4-(tert-butyl)benzene makes it an ideal substrate for a variety of cross-coupling reactions. While traditional methods exist, future research will likely focus on developing novel catalytic systems that offer greater selectivity, efficiency, and functional group tolerance.

Recent decades have seen significant progress in the use of alkyl halides in cross-coupling reactions, an area previously dominated by unsaturated compounds. rsc.org Palladium-catalyzed reactions, in particular, have become indispensable tools for creating carbon-carbon and carbon-heteroatom bonds. rsc.org Future work could involve designing new ligands for palladium or other transition metals (e.g., nickel, copper) that facilitate the coupling of the 3-(4-tert-butylphenyl)propyl moiety with a wide range of partners under milder conditions. Such advancements would be complementary to conventional methods for bond formation. rsc.org

Key areas for development include:

C(sp³)–C(sp³) Coupling: Creating challenging carbon-carbon bonds between the propyl chain and other alkyl fragments is a significant area of research. organicreactions.org Novel catalysts are needed to overcome issues like beta-hydride elimination and to control selectivity.

Stereoselective Coupling: While the parent molecule is achiral, its derivatives could be involved in constructing chiral centers. Catalytic systems that can control the stereochemistry at the coupling site would be highly valuable.

C-H Activation: Direct functionalization of the aromatic ring, guided by the existing substituents, represents another frontier. Catalysts that can selectively activate C-H bonds would offer a more atom-economical approach to further derivatization, bypassing the need for pre-functionalized aromatic partners.

| Catalytic Method | Potential Transformation of this compound | Research Goal |

| Suzuki-Miyaura Coupling | Reaction with organoboron reagents to form C-C bonds. | Development of catalysts for efficient C(sp³)-C(sp²) and C(sp³)-C(sp³) coupling under mild conditions. |

| Sonogashira Coupling | Reaction with terminal alkynes to introduce alkynyl groups. | Designing catalysts that prevent side reactions and work with primary alkyl bromides. |

| Buchwald-Hartwig Amination | Reaction with amines to form C-N bonds. | Creation of highly active catalysts for the amination of alkyl halides with a broad substrate scope. |

| C-H Functionalization | Direct introduction of new functional groups onto the benzene (B151609) ring. | Achieving high regioselectivity in the functionalization of the aromatic ring. |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. bohrium.comtcichemicals.comjst.org.in For reactions involving this compound, flow chemistry presents several opportunities for innovation.

The synthesis of the compound itself, which may involve Friedel-Crafts alkylation followed by functionalization of the side chain, can be adapted to a continuous process. cerritos.edu Furthermore, its subsequent transformations, such as Grignard reagent formation or nucleophilic substitutions, can be performed more safely and efficiently in flow reactors, especially for highly exothermic or fast reactions. researchgate.net

Future applications could involve developing telescoped or multi-step flow syntheses where this compound is generated and then immediately consumed in a subsequent reaction without isolation of intermediates. acs.org This approach significantly reduces waste and processing time. acs.orgnih.gov The integration of in-line purification and analysis techniques would further enhance the efficiency of these continuous processes.

| Flow Chemistry Application | Advantage over Batch Synthesis | Future Prospect |

| Grignard Reagent Formation | Superior temperature control prevents side reactions. Safe handling of potentially hazardous intermediates. | Integration into multi-step sequences for the synthesis of complex molecules. acs.org |

| Nucleophilic Substitution | Precise control over reaction time and temperature, leading to higher yields and purities. nih.gov | Use in high-throughput screening of reaction conditions to rapidly optimize syntheses. |

| Photochemical Reactions | Homogeneous irradiation and efficient light penetration, overcoming limitations of batch photoreactors. mdpi.comresearchgate.net | Development of novel light-mediated transformations of the compound's derivatives. |

| Multi-step Synthesis | "Telescoped" synthesis without intermediate isolation, reducing waste and time. acs.orgnih.gov | Fully automated, end-to-end synthesis of active pharmaceutical ingredients (APIs) starting from simple precursors. |

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. springernature.comfrancis-press.com Although this compound is achiral, it serves as a valuable building block for introducing the bulky 4-tert-butylphenylpropyl group into chiral molecules.

Future research could explore several strategies:

Use of Chiral Auxiliaries: The compound can be reacted with a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. Chiral sulfinamides, for example, are well-established for the stereoselective synthesis of amines and could be employed in reactions involving derivatives of this compound. nih.gov The tert-butylsulfinyl group is known for its high stereodirecting nature. nih.govresearchgate.net

Asymmetric Catalysis: A more elegant approach involves the use of a chiral catalyst to control the stereoselectivity of a reaction. For instance, the alkyl halide could be converted into an organometallic reagent and then added to a prochiral electrophile in the presence of a chiral ligand.

Enantioconvergent Reactions: These processes transform a racemic mixture of a precursor into a single enantiomer of the product. springernature.com Derivatives of this compound could be designed to participate in such reactions, offering a powerful method for generating stereochemically complex molecules.

Exploration of Bio-orthogonal Reactions and Click Chemistry Applications

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net Click chemistry, a concept introduced by K. Barry Sharpless, describes a set of powerful and reliable reactions for rapidly joining molecular building blocks. nih.govrsc.org

The primary bromide of this compound is a versatile handle for introducing functionalities suitable for these applications. A straightforward conversion of the bromide to an azide (B81097) would transform the molecule into a reagent for click chemistry. This azide derivative could then participate in:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, used to form stable 1,2,3-triazole linkages. aurigeneservices.comnobelprize.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free variant is highly suitable for applications in biological systems where copper's toxicity is a concern. wikipedia.orgbldpharm.com

Furthermore, the aryl group could be a platform for other bio-orthogonal transformations. For example, palladium-catalyzed coupling reactions of aryl halides have been adapted for use in biological environments. nih.govspringernature.com Research in this area could focus on developing this compound derivatives as linkers or probes for studying biological processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction, known for its rapid kinetics, is another key bioorthogonal reaction that could be explored with suitably functionalized derivatives. nobelprize.orgnih.gov

Integration into Automated Synthesis Platforms

The automation of organic synthesis is revolutionizing the way molecules are made, enabling faster discovery and optimization of new compounds. chemspeed.commedium.com Automated platforms can perform multi-step syntheses with minimal human intervention, increasing productivity and reproducibility. sigmaaldrich.comresearchgate.net

This compound is well-suited for integration into such systems. Its synthesis and subsequent reactions are typically robust and high-yielding, making them amenable to automation. Future research will focus on developing standardized protocols or "chemical recipes" for using this building block in automated synthesizers. nih.gov

These platforms can combine different reaction modalities, including flow chemistry and solid-phase synthesis. fu-berlin.de For example, a starting material could be anchored to a solid support, and this compound could be used in a solution-phase reaction to modify it, with the product being easily purified by washing the solid support. The development of next-generation small molecule synthesizers, which operate with significantly faster cycle times, will further accelerate the use of building blocks like this in discovery chemistry. chemrxiv.org

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(3-Bromopropyl)-4-(tert-butyl)benzene?

- Methodology :

- Alkylation : React 4-(tert-butyl)phenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) in acetone or DMF at elevated temperatures (60–80°C) to introduce the bromopropyl group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via TLC and NMR .

- Key Considerations : Optimize reaction time and stoichiometry to minimize side products like dialkylation or elimination.

Q. Which analytical techniques are essential for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess bromopropyl chain conformation (e.g., coupling constants in ¹H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split) .

- IR Spectroscopy : Detect functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

- Applications :

- Nucleophilic Substitution : Replace the bromine atom with amines or thiols to generate pharmacologically relevant scaffolds (e.g., tertiary amines for CNS drug candidates) .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with arylboronic acids to create biphenyl derivatives for kinase inhibitors .

- Case Study : In , a bromopropoxy analog was used to synthesize aminopropoxy derivatives via SN2 reactions with NH₃ .

Q. What experimental strategies address contradictions in reported reactivity of brominated alkyl chains?

- Troubleshooting :

- Solvent Effects : Test polar aprotic (e.g., DMF) vs. non-polar solvents to assess nucleophilicity and reaction rates .

- Temperature Control : Monitor exothermic reactions (e.g., alkylation) to prevent thermal degradation .

- Competing Pathways : Use DFT calculations to predict whether elimination (e.g., HBr loss) dominates over substitution under specific conditions .

Q. How can researchers optimize the stability of this compound during storage?

- Storage Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.